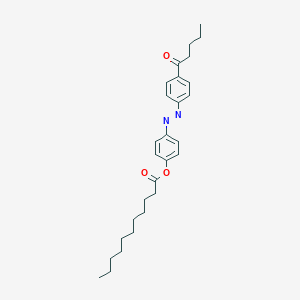
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene, also known as PUA, is a photoisomerizable molecule that has been widely used in scientific research due to its unique properties. This molecule belongs to the azobenzene family and is composed of two long alkyl chains and an azobenzene group. PUA has been used in various fields such as material science, biochemistry, and biophysics due to its ability to undergo reversible photoisomerization in response to light.
Mechanism of Action
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene undergoes reversible photoisomerization in response to light. Upon exposure to UV light, 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene undergoes trans-cis isomerization, and upon exposure to visible light, it undergoes cis-trans isomerization. This property of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been used to design photoresponsive biomolecules and to study protein conformational changes.
Biochemical and Physiological Effects:
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been shown to have minimal biochemical and physiological effects on living organisms. It has been used in various in vitro studies and has been shown to be biocompatible and non-toxic.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene in lab experiments is its ability to undergo reversible photoisomerization in response to light. This property has been used to design photoresponsive biomolecules and to study protein conformational changes. However, one of the limitations of using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene is its sensitivity to light and temperature, which can affect its stability and photoisomerization properties.
Future Directions
1. Development of new photoresponsive biomolecules using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a building block.
2. Study of protein conformational changes using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a probe.
3. Design of photoresponsive surfaces for various applications.
4. Development of new photoresponsive materials using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a precursor.
5. Study of the effect of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene on living organisms and its potential use in drug delivery systems.
Synthesis Methods
The synthesis of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene involves the reaction of 4-n-Pentanoyl-4'-aminobenzene with 11-bromoundecanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a yellow solid with a melting point of 74-76°C.
Scientific Research Applications
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been extensively used in scientific research due to its unique photoisomerization properties. It has been used in material science to create photoresponsive surfaces and in biophysics to study protein conformational changes. In biochemistry, 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been used to study the mechanism of action of various enzymes and to design photoresponsive biomolecules.
properties
CAS RN |
120103-04-0 |
|---|---|
Product Name |
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene |
Molecular Formula |
C28H38N2O3 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] undecanoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-7-8-9-10-11-12-14-28(32)33-26-21-19-25(20-22-26)30-29-24-17-15-23(16-18-24)27(31)13-6-4-2/h15-22H,3-14H2,1-2H3 |
InChI Key |
VIDMLFVDTSEABM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
synonyms |
[4-(4-pentanoylphenyl)diazenylphenyl] undecanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



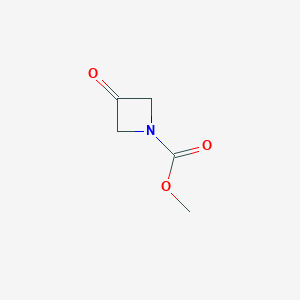
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)



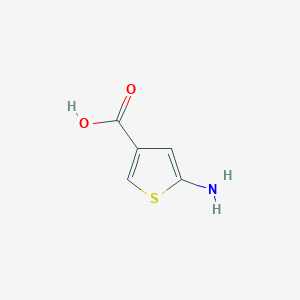
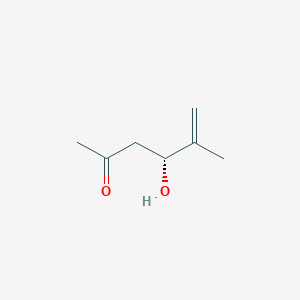

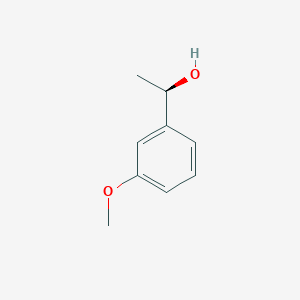
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)



![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)